molecular formula C12H30BrN6P B164211 Azidotris(diethylamino)phosphonium bromide CAS No. 130888-29-8

Azidotris(diethylamino)phosphonium bromide

Cat. No.: B164211
CAS No.: 130888-29-8
M. Wt: 369.29 g/mol
InChI Key: KWTHIBBMTIHXRV-UHFFFAOYSA-M
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Description

Preparation Methods

Azidotris(diethylamino)phosphonium bromide can be synthesized through several methods. One common synthetic route involves the bromination of tris(diethylamino)phosphine, followed by the reaction with sodium azide . The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yields and purity . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to meet commercial standards.

Chemical Reactions Analysis

Azidotris(diethylamino)phosphonium bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include n-butyllithium, sodium azide, and various organic solvents like THF . Major products formed from these reactions include azides and diazo compounds, which are valuable intermediates in organic synthesis .

Properties

IUPAC Name

[[diazonioimino-bis(diethylamino)-λ5-phosphanyl]-ethylamino]ethane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30N6P.BrH/c1-7-16(8-2)19(15-14-13,17(9-3)10-4)18(11-5)12-6;/h7-12H2,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTHIBBMTIHXRV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P(=N[N+]#N)(N(CC)CC)N(CC)CC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30BrN6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471219
Record name Azidotris(diethylamino)phosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130888-29-8
Record name Azidotris(diethylamino)phosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azidotris(diethylamino)phosphonium bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azidotris(diethylamino)phosphonium bromide
Customer
Q & A

Q1: What is the primary application of Azidotris(diethylamino)phosphonium Bromide in organic synthesis?

A1: this compound acts as an efficient diazo transfer reagent. It is primarily used to convert carbonyl compounds, specifically hydrazones [], into diazo compounds. It can also convert primary amines into azides [].

Q2: What makes this compound unique as a diazo transfer reagent?

A2: this compound exhibits self-catalytic behavior [, ]. This means that the reaction it mediates generates conditions that further promote its own activity, leading to potentially faster and more efficient transformations.

Q3: Can you provide an example of a reaction where this compound is used?

A3: A study demonstrated the conversion of various hydrazones into their corresponding diazo compounds using this compound in conjunction with n-butyllithium []. This method proved effective for generating a range of diazo compounds, highlighting the reagent's versatility.

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